Cas no 465-75-8 (4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate])
465-75-8 structure
Product Name:4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
CAS No:465-75-8
MF:C41H63NO14
MW:793.937234163284
CID:334149
PubChem ID:3304506
Update Time:2024-03-04
4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate] Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,3-(acetyloxy)-2-hydroxy-2-methyl-,(3S,4S,4aS,6R,6aS,6bS,7S,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-6-(acetyloxy)docosahydro-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-[(2R)-2-methyl-1-oxobutoxy]-2H-4,16a-epoxybenzo[7,8]fluoreno[2,1-b]quinolizin-3-ylester, (2S,3R)-
- 4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- Butanoic acid,3-(acetyloxy)-2-hydroxy-2-methyl-,(3S,4S,4aS,6R,6aS,6bS,7S,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-6-(acetyloxy)
- Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 7-acetate3-[3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-(2-methylbutanoate), [3b(2S,3R),4a,7a,15a(R),16b]-
- Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 7-acetate 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)- (9CI)
- Cevane-3b,4b,7a,14,15a,16b,20-heptol, 4,9-epoxy-, 7-acetate 3-(erythro-(-)-2,3-dihydroxy-2-methylbutyrate3-acetate) 15-((
- Germitetrine
- 13230DE6EK
- Q27251460
- CID 121488128
- Butanoic acid, 3-(acetyloxy)-2-hydroxy-2-methyl-, (3S,4S,4aS,6R,6aS,6bS,7S,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-6-(acetyloxy)docosahydro-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-[(2R)-2-methyl-1-oxobutoxy]-2H-4,16a-epoxybenzo[7,8]fluoreno[2,1-b]quinolizin-3-yl ester, (2S,3R)-
- 465-75-8
- 4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
-
- Inchi: 1S/C41H63NO14/c1-10-20(3)34(46)55-33-31(45)30-24(18-42-17-19(2)11-12-28(42)38(30,9)49)25-16-39-32(40(25,33)50)26(53-23(6)44)15-27-36(39,7)14-13-29(41(27,51)56-39)54-35(47)37(8,48)21(4)52-22(5)43/h19-21,24-33,45,48-51H,10-18H2,1-9H3/t19-,20+,21+,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
- InChI Key: KBGNYIWYDYVUFP-KLJFEWTOSA-N
- SMILES: O1[C@]2([C@H](CC[C@@]3(C)[C@@H]2C[C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC([C@](C)([C@@H](C)OC(C)=O)O)=O)O
Computed Properties
- Exact Mass: 793.42485568g/mol
- Monoisotopic Mass: 793.42485568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 56
- Rotatable Bond Count: 12
- Complexity: 1630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 19
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 219
- XLogP3: 2
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Melting Point: 229-230 °C
- Boiling Point: 807.8±65.0 °C(Predicted)
- pka: 11.21±0.70(Predicted)
4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate] Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
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